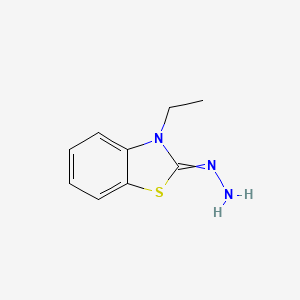
3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with ethyl hydrazinecarboxylate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry: 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
- 3-Methyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- 2-Hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- 3-Phenyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
Comparison: Compared to its analogs, 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, solubility, and biological activity. For example, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
CAS番号 |
28218-93-1 |
|---|---|
分子式 |
C9H11N3S |
分子量 |
193.27 g/mol |
IUPAC名 |
(3-ethyl-1,3-benzothiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C9H11N3S/c1-2-12-7-5-3-4-6-8(7)13-9(12)11-10/h3-6H,2,10H2,1H3 |
InChIキー |
XPVHIVCAMDDPMX-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2SC1=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



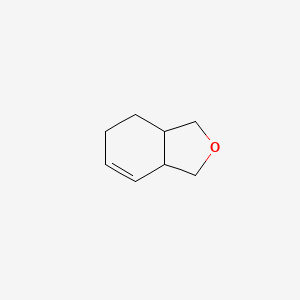
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
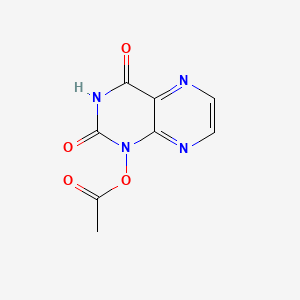
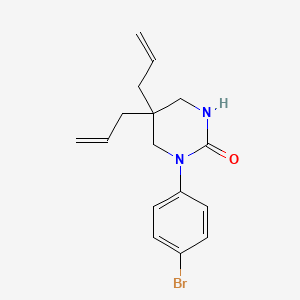
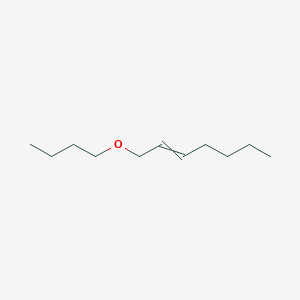

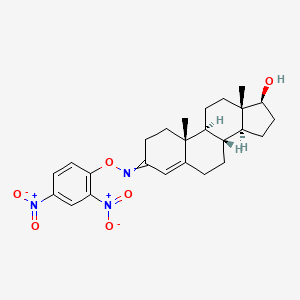
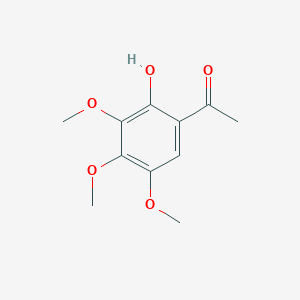
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)




